molecular formula C12H17ClN2O B2386303 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1431964-26-9; 862874-68-8

3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B2386303
CAS No.: 1431964-26-9; 862874-68-8
M. Wt: 240.73
InChI Key: ZLPPXBYGAJAUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a chemical compound that features a chloro-substituted phenyl ring connected to a pyrrolidine moiety via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-pyrrolidineethanol.

    Etherification: The hydroxyl group of 3-chloro-4-hydroxyaniline is converted to an ethoxy group using 2-pyrrolidineethanol in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents, particularly in the development of antitumor and antimicrobial drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
  • 3-Chloro-4-(2-pyridinylethoxy)phenylamine

Uniqueness

3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties compared to other similar compounds. The non-planarity of the pyrrolidine ring can lead to different binding modes and biological activities.

Properties

CAS No.

1431964-26-9; 862874-68-8

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73

IUPAC Name

3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline

InChI

InChI=1S/C12H17ClN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2

InChI Key

ZLPPXBYGAJAUJR-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add sodium borohydride (0.58 g, 15.26 mmol) to a solution of 1-[2-(2-chloro-4-nitro-phenoxy)-ethyl]-pyrrolidine (0.83 g, 3.07 mmol) and NiCl2.6H2O (1.45 g, 6.12 mmol) in MeOH (20 mL). Stir at room temperature for 2 h and add 10% NH4OH solution. Extract with CH2Cl2 and then EtOAc, combine the organics, dry, and concentrate. Purify by flash chromatography using 0-10% 2N NH3/MeOH in CH2Cl2, to give the title compound (0.5 g, 69%). MS (ES+) 241.2 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 6.78 (d, 1H, J=8.4 Hz), 6.72 (d, 1H, J=3.1 Hz), 6.51 (dd, 1H, J=8.4, 3.1 Hz), 4.07 (t, 2H, J=6.2 Hz), 3.47 (s, 2H), 2.90 (t, 2H, J=6.2 Hz), 2.64 (m, 4H), 1.79 (m, 4H).
Quantity
0.58 g
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reactant
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0.83 g
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reactant
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[Compound]
Name
NiCl2.6H2O
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1.45 g
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reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of Zn powder (620 mg, 9.48 mmol) and 1-(2-(2-chloro-4-nitrophenoxy)ethyl)pyrrolidine (320 mg, 1.19 mmol) in AcOH:H2O (3:1 mL) was heated at 55° C. for 2 h. After cooling the reaction to RT, any solid was removed by filtration and rinsed with AcOH and CH2Cl2. Once the combined filtrate was concentrated using a rotavap, the resulting residue was adjusted pH to 10 with NH4OH and extracted with CH2Cl2 (2×50 mL). The combined organic layers were washed with H2O (10 mL), then dried over MgSO4. After removal of the solvent under vacuum the pale brownish oil (0.26 g, 93%) was carried forward without further purification. MS (ESI) 241 (M+H)+.
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1 mL
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reactant
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320 mg
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0 (± 1) mol
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620 mg
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